5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
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Description
Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their biological activity . They are characterized by a fused pyrazole and pyrimidine ring.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the formation of a pyrazol-3-one substrate .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a pyrazole ring (a five-membered ring with two nitrogen atoms) fused to a pyrimidine ring (a six-membered ring with two nitrogen atoms) .Scientific Research Applications
Antimicrobial and Anticancer Agents
A series of novel compounds, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds were characterized by various spectroscopic methods and showed good to excellent antimicrobial activity, with some exhibiting higher anticancer activity than reference drugs like doxorubicin. This indicates their potential as therapeutic agents against microbial infections and cancer (Hafez et al., 2016).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines have been identified as a general class of compounds that exhibit A1 adenosine receptor affinity. The synthesis of these analogues has shown significant activity, suggesting their use in modulating adenosine receptor-mediated physiological processes, which could be beneficial in treating conditions like inflammation or cardiovascular diseases (F. Harden et al., 1991).
Insecticidal and Antibacterial Potential
The synthesis and evaluation of pyrimidine linked pyrazole heterocyclics under microwave irradiation have been explored. These compounds demonstrated notable insecticidal and antimicrobial activities, presenting a new avenue for the development of agrochemicals and antibacterial agents (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Anticancer and Anti-5-lipoxygenase Activities
A novel series of pyrazolo[3,4-d]pyrimidinones were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were found to inhibit cell growth in various cancer cell lines and exhibited anti-inflammatory properties by targeting the 5-lipoxygenase pathway, indicating their potential in cancer and inflammation treatment strategies (A. Rahmouni et al., 2016).
properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-3-8-18(14(2)9-13)26-20-17(10-24-26)21(28)25(12-23-20)11-19(27)15-4-6-16(22)7-5-15/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGDFWSFPIUCPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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